1-Isobutyl-4-piperidone
Overview
Description
1-Isobutyl-4-piperidone is a piperidone derivative . It can be synthesized by employing enamine derived from isobutyraldehyde and piperidone as a starting reagent .
Synthesis Analysis
This compound can be synthesized by employing enamine derived from isobutyraldehyde and piperidone as a starting reagent . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis
The molecular formula of this compound is C9H17NO . Its molecular weight is 155.24 .Chemical Reactions Analysis
Phenyl ethyl 4-piperidone reacts with different amines [propylamine (I), isobutyl amine (II), methylamine (III)] respectively in the presence of toluene as a solvent and water is removed and Schiff base is formed .Physical and Chemical Properties Analysis
This compound has a melting point of 28°C (estimate), a boiling point of 220 °C (lit.), and a density of 0.914 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.456 (lit.) .Scientific Research Applications
Synthesis of Kinase Inhibitors A key application of 1-Isobutyl-4-piperidone is in the synthesis of p38 MAP kinase inhibitors, which are potential treatments for rheumatoid arthritis and psoriasis. For instance, a novel six-step synthesis was developed for large-scale preparation of a specific kinase inhibitor, involving a tandem Heck-lactamization and a Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride to a naphthyridone N-oxide (Chung et al., 2006).
Antifungal and Antimicrobial Properties Piperidones, including this compound derivatives, have demonstrated significant antifungal and antimicrobial activities. Studies have shown that compounds containing piperidone structures, like this compound, exhibit potential activity against various bacteria and fungi (Govindaraju et al., 2011).
Antioxidant Activity The antioxidant properties of piperidone derivatives have been investigated, with findings suggesting significant radical scavenging activity. This indicates potential applications in areas where oxidative stress is a concern (Karthik et al., 2011).
Antihypertensive Effects Research has also explored the use of piperidone compounds in managing hypertension. A study on 3,3,5,5-tetramethyl-4-piperidone, a compound related to this compound, showed notable antihypertensive effects in hypertensive rats, highlighting the potential cardiovascular applications of piperidone derivatives (Zhang et al., 2009).
Anti-Cancer Properties this compound derivatives have been studied for their potential anti-cancer properties. For instance, certain piperidone structures demonstrated cytotoxicity against cancer cells, indicating their potential as novel anti-cancer agents (Das et al., 2009).
Synthesis of Antimalarial Agents The compound has been used in the asymmetric synthesis of antimalarial agents, such as febrifugine and isofebrifugine, from chiral piperidinol, which is prepared using this compound derivatives (Takeuchi et al., 2001).
Proteasome Inhibition in Leukemia/Lymphoma Cells Some piperidone compounds, including derivatives of this compound, have shown the ability to inhibit proteasomes in leukemia/lymphoma cells, leading to apoptotic pathways. This indicates their potential in treating these types of cancers (Contreras et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-methylpropyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)7-10-5-3-9(11)4-6-10/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTASGXMTBUSSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222858 | |
Record name | 1-Isobutyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72544-16-2 | |
Record name | 1-Isobutyl-4-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72544-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isobutyl-4-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072544162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isobutyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isobutyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ISOBUTYL-4-PIPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL7MDR2ZN2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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